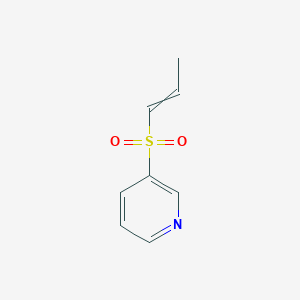
3-(Prop-1-ene-1-sulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-1-ene-1-sulfonyl)pyridine is a chemical compound that belongs to the class of sulfonyl pyridines. It is characterized by the presence of a sulfonyl group attached to a pyridine ring through a propene linkage. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with prop-1-ene-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Another method involves the use of a microchannel reactor, where 3-aminopyridine is reacted with 1,5-naphthalenedisulfonic acid and isoamyl nitrite to form a diazonium salt. This intermediate is then reacted with thionyl chloride to produce pyridine-3-sulfonyl chloride, which can be further converted to this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using cost-effective reagents and optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-1-ene-1-sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Prop-1-ene-1-sulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as an additive in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(Prop-1-ene-1-sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with various biological molecules, leading to inhibition or activation of specific enzymes and receptors. This interaction can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,3-Propane sultone: Similar in structure but lacks the pyridine ring.
Ethylene sulfate: Another sulfonyl compound with different structural features.
Pyridine-3-sulfonyl chloride: A precursor in the synthesis of 3-(Prop-1-ene-1-sulfonyl)pyridine
Uniqueness
This compound is unique due to the presence of both a sulfonyl group and a pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
477779-56-9 |
|---|---|
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
3-prop-1-enylsulfonylpyridine |
InChI |
InChI=1S/C8H9NO2S/c1-2-6-12(10,11)8-4-3-5-9-7-8/h2-7H,1H3 |
InChI Key |
BEOZLLISLVMCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)

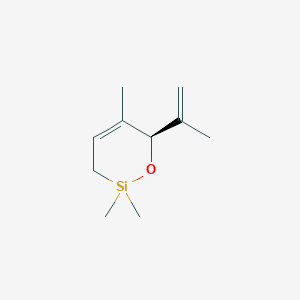

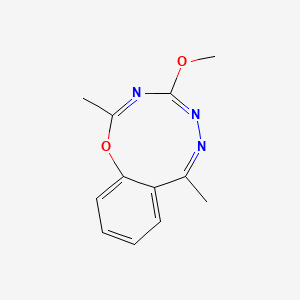
![2-[(Dimethylamino)methylidene]-1-(3-methoxy-2-nitrophenyl)hexane-1,3-dione](/img/structure/B14256903.png)
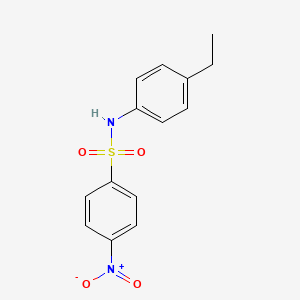

![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
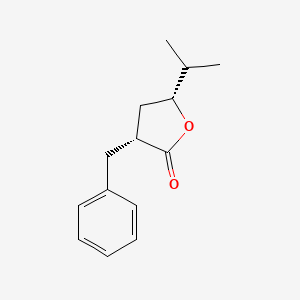

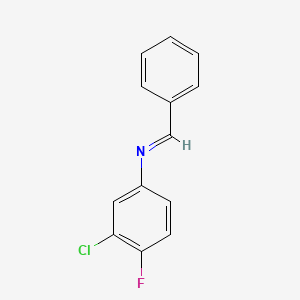
![(2S,3S,5R)-3-ethyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14256954.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
